N'-hydroxy-1H-imidazole-2-carboximidamide
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Overview
Description
N’-hydroxy-1H-imidazole-2-carboximidamide: is a heterocyclic compound with a molecular formula of C4H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can target the imidazole ring or the carboximidamide group.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in various catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor due to its ability to interact with active sites.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential in developing new pharmaceuticals, particularly for its enzyme inhibition properties.
Industry:
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-imidazole-2-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or alter molecular pathways.
Comparison with Similar Compounds
- N’-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
- N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide
Comparison:
- N’-hydroxy-1H-imidazole-2-carboximidamide is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological targets.
- N’-hydroxy-1-methyl-1H-imidazole-2-carboximidamide has a methyl group that can influence its steric and electronic properties.
- N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide has a different substitution position, which can alter its chemical behavior and applications.
Properties
IUPAC Name |
N'-hydroxy-1H-imidazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3(8-9)4-6-1-2-7-4/h1-2,9H,(H2,5,8)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNQLRGBPOVNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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